molecular formula C5H4ClNO4S B13008179 5-Chloro-4-hydroxypyridine-3-sulfonic acid

5-Chloro-4-hydroxypyridine-3-sulfonic acid

Cat. No.: B13008179
M. Wt: 209.61 g/mol
InChI Key: ZLVKWSLNEDFCNA-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxypyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4ClNO4S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxypyridine-3-sulfonic acid typically involves the chlorination of 4-hydroxypyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-hydroxypyridine-3-sulfonic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydroxypyridine-3-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H4ClNO4S

Molecular Weight

209.61 g/mol

IUPAC Name

5-chloro-4-oxo-1H-pyridine-3-sulfonic acid

InChI

InChI=1S/C5H4ClNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11)

InChI Key

ZLVKWSLNEDFCNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)O

Origin of Product

United States

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